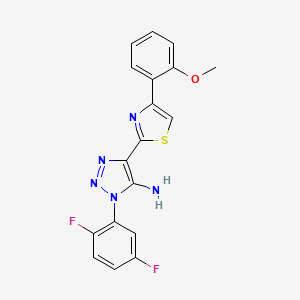
1-(2,5-difluorophenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-difluorophenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C18H13F2N5OS and its molecular weight is 385.39. The purity is usually 95%.
BenchChem offers high-quality 1-(2,5-difluorophenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,5-difluorophenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
This compound is part of a broader class of 1,2,4-triazole derivatives that have been synthesized and evaluated for their antimicrobial activities. Such compounds, including those with difluorophenyl and methoxyphenyl groups, show potential against various microorganisms. Their synthesis often involves the reaction of ester ethoxycarbonylhydrazones with primary amines, leading to a range of derivatives with moderate to good antimicrobial properties (Bektaş et al., 2007).
Fluorinated Heterocyclic Scaffolds in Medicinal Chemistry
The introduction of fluorine atoms into heterocyclic compounds, including triazole derivatives, has been explored to enhance their pharmacological properties. A fluorinated heterocyclic scaffold, similar in structure to the compound , has been synthesized through a series of reactions, including Michael addition and Mannich reaction. These scaffolds are attractive for developing new therapeutic agents due to their potential improved activity and stability (Revanna et al., 2013).
Electroluminescence and Emission Studies
In the field of materials science, derivatives similar to 1-(2,5-difluorophenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine have been incorporated into star-shaped single-polymer systems for electroluminescent applications. These compounds have contributed to the development of materials with simultaneous RGB (Red, Green, Blue) emission, leading to saturated white electroluminescence. Such materials are of great interest for their potential applications in advanced display and lighting technologies (Liu et al., 2016).
Antifungal and Plant-Growth Regulatory Activities
The compound and its derivatives have also been synthesized to evaluate their biological activities, including antifungal and plant-growth regulatory effects. The structure-activity relationship of these compounds provides valuable insights into the development of new agrochemicals (Liu, Dai, & Fang, 2011).
Corrosion Inhibition
In addition to biomedical applications, triazole and thiazole derivatives have been studied for their corrosion inhibition performance on metal surfaces. These compounds can form protective layers on metals, significantly reducing corrosion rates. Their efficiency as corrosion inhibitors makes them valuable in industrial applications, particularly in environments where metal components are susceptible to degradation (Kaya et al., 2016).
Propiedades
IUPAC Name |
3-(2,5-difluorophenyl)-5-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N5OS/c1-26-15-5-3-2-4-11(15)13-9-27-18(22-13)16-17(21)25(24-23-16)14-8-10(19)6-7-12(14)20/h2-9H,21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLJMXTYBSURFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CSC(=N2)C3=C(N(N=N3)C4=C(C=CC(=C4)F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

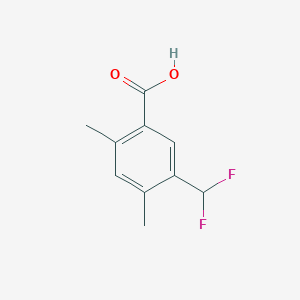
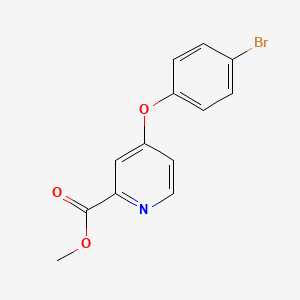
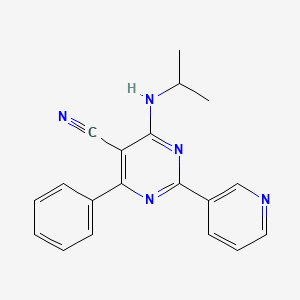
![N-[4-(3-Methyl-pyrazole-1-carbonyl)-phenyl]-propionamide](/img/structure/B2658793.png)
![3-(3,4-dimethoxyphenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2658794.png)
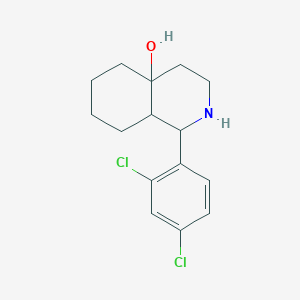
![2-[(2-Aminoethyl)thio]-N-(2,6-dimethylphenyl)-acetamide](/img/structure/B2658796.png)
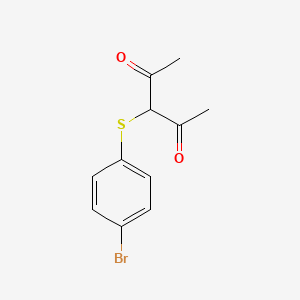

![N-[3-[4-(2-Fluorophenyl)-2-methylpiperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2658801.png)
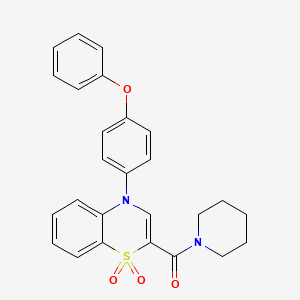
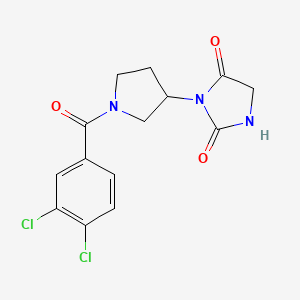

![Tert-butyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B2658807.png)